Betalamic acid

Description

Properties

IUPAC Name |

(2S,4E)-4-(2-oxoethylidene)-2,3-dihydro-1H-pyridine-2,6-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO5/c11-2-1-5-3-6(8(12)13)10-7(4-5)9(14)15/h1-3,7,10H,4H2,(H,12,13)(H,14,15)/b5-1-/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQDKULBMDMPFLH-FSRBREEPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(=CC1=CC=O)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C\1[C@H](NC(=C/C1=C/C=O)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001317375 | |

| Record name | Betalamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001317375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18766-66-0 | |

| Record name | Betalamic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18766-66-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Betalamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018766660 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Betalamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001317375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Chromophore at the Core: A Technical Guide to the Discovery and History of Betalamic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Betalamic acid, a dihydropyridine derivative, is the fundamental chromophore underpinning the vibrant colors of all betalain pigments. Its discovery and structural elucidation were pivotal in understanding the unique biochemistry of plants in the order Caryophyllales and some higher fungi, where betalains replace anthocyanins as the primary red-violet and yellow pigments. This technical guide provides an in-depth exploration of the history of this compound's discovery, its chemical and physical properties, and its biosynthetic pathway. Detailed experimental protocols for its isolation and characterization are provided, along with a summary of key quantitative data. This document serves as a comprehensive resource for researchers and professionals in the fields of natural product chemistry, plant biochemistry, and drug development who are interested in the properties and applications of this unique bioactive molecule.

A Historical Perspective: The Unraveling of a Novel Chromophore

The journey to understanding this compound is intrinsically linked to the study of betalains, the pigments responsible for the striking colors of plants like beetroot (Beta vulgaris), bougainvillea, and cacti. Initially, these pigments were often mistaken for nitrogen-containing anthocyanins. However, pioneering work in the mid-20th century began to unravel their distinct chemical nature.

The formal proposal of the this compound structure emerged from the foundational research on betalains. In the early 1960s, the research groups of Hugo Wyler and André Dreiding at the University of Zurich were instrumental in elucidating the structure of betanin, the primary red-violet pigment in beetroot. Their work suggested that betalains were composed of a common chromophore condensed with different amino acids or cyclo-DOPA.[1] This core structure was named this compound.[1]

A significant milestone was the first detection of this compound as a naturally occurring product in several plant species of the order Centrospermae, reported in 1971 by T. J. Mabry and his colleagues at the University of Texas at Austin.[2][3] They successfully isolated this compound from the alkaline cleavage of betanin and characterized it by its reaction with L-proline to form indicaxanthin and with synthetic cyclodopa to yield betanidin, thus confirming its role as the key intermediate in betalain biosynthesis.[2][3]

The definitive confirmation of its structure came with the first total synthesis of this compound, accomplished by Büchi and his team in 1977.[4][5] This landmark achievement solidified the proposed structure and opened avenues for the synthesis of novel betalain analogs.

Chemical and Physical Properties

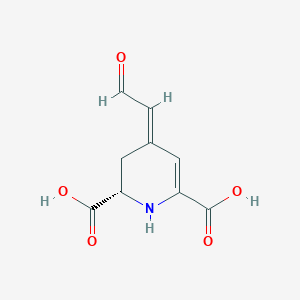

This compound, with the IUPAC name (4Z)-4-(2-oxoethylidene)-1,2,3,4-tetrahydropyridine-2,6-dicarboxylic acid, is a relatively small molecule with a molecular weight of 211.17 g/mol . Its structure features a dihydropyridine ring with two carboxylic acid groups and an aldehyde-containing side chain, which is responsible for its reactivity and ability to form Schiff base linkages with amino compounds.[6] This condensation reaction is the basis for the diversity of betalain pigments found in nature.

The conjugated double bond system within the this compound molecule is responsible for its characteristic lemon-yellow color and its UV-visible absorption properties.[1]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₉NO₅ | [6] |

| Molecular Weight | 211.17 g/mol | [7] |

| UV-Vis λmax | 424 nm (in H₂O) | [1][7] |

| Molar Extinction Coefficient (ε) | 27,000 L·mol⁻¹·cm⁻¹ (at 424 nm) | [7] |

| Mass Spectrometry (ESI-MS) | m/z 211.07 [M-H]⁻ | [7] |

Biosynthesis of this compound

This compound is biosynthesized in plants from the amino acid L-tyrosine. The pathway involves a series of enzymatic steps that lead to the formation of this key intermediate, which then spontaneously condenses with other molecules to form the various betalain pigments.[12]

The key steps in the biosynthesis of this compound are:

-

Hydroxylation of L-Tyrosine: L-tyrosine is hydroxylated to form L-3,4-dihydroxyphenylalanine (L-DOPA).[12]

-

Oxidative Cleavage of L-DOPA: The aromatic ring of L-DOPA undergoes an extradiol cleavage reaction catalyzed by the enzyme DOPA-4,5-dioxygenase (DODA). This ring opening is the critical step that leads to the formation of an unstable intermediate.[12]

-

Spontaneous Cyclization: The product of the DODA-catalyzed reaction spontaneously cyclizes to form this compound.[12]

Once formed, this compound can condense with amino acids or amines to form yellow betaxanthins, or with cyclo-DOPA (which is also derived from L-DOPA) to form the red-violet betacyanins.[12]

References

- 1. zryd.net [zryd.net]

- 2. researchgate.net [researchgate.net]

- 3. This compound, a new naturally occurring pigment - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Structural Effects on the Antioxidant Properties of Amino Acid Betaxanthins - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Biological Properties and Applications of Betalains - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Core Structure and Functional Groups of Betalamic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Betalamic acid is the fundamental chromophore and structural core of all betalain pigments, a class of water-soluble nitrogenous compounds responsible for the vibrant yellow, orange, red, and violet colors observed in plants of the Caryophyllales order and some higher fungi. Its unique chemical architecture, featuring a tetrahydropyridine skeleton with reactive aldehyde and carboxylic acid functional groups, dictates the formation of the two major classes of betalains—betaxanthins and betacyanins—through condensation reactions. This technical guide provides a comprehensive overview of the structure, functional groups, and key chemical properties of this compound. It includes a compilation of available quantitative data, detailed experimental protocols for its synthesis and characterization, and a visualization of its biosynthetic pathway, offering a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Chemical Structure and Functional Groups

This compound, with the IUPAC name (4Z)-4-(2-oxoethylidene)-1,2,3,4-tetrahydropyridine-2,6-dicarboxylic acid, possesses the chemical formula C₉H₉NO₅.[1] Its core structure is a dihydropyridine ring, which is central to its chemical reactivity and chromophoric properties.

The key functional groups of this compound are:

-

Two Carboxylic Acid Groups (-COOH): Located at positions 2 and 6 of the tetrahydropyridine ring, these acidic groups contribute to the molecule's polarity and its ability to form salts and esters.

-

An Aldehyde Group (-CHO): The exocyclic 2-oxoethylidene moiety contains a reactive aldehyde group. This group is crucial for the biosynthesis of betalains, as it readily undergoes condensation reactions (Schiff base formation) with the amino groups of amino acids or amines to form betaxanthins, and with cyclo-DOPA to form betacyanins.[2][3][4]

-

A Secondary Amine (-NH-): The nitrogen atom within the tetrahydropyridine ring is a secondary amine. This group is integral to the heterocyclic structure and influences the electron distribution within the molecule.

-

A Conjugated System: The molecule features a system of conjugated double bonds, which is responsible for its ability to absorb light in the visible spectrum, thus acting as a chromophore.[5] This conjugated system is the basis for the color of all betalain pigments.

Quantitative Data

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₉NO₅ | [1] |

| Molar Mass | 211.17 g/mol | [1] |

| UV-Vis Absorption Max (λmax) | 424 nm in water | [6] |

| Molar Absorptivity (ε) | 27,000 M⁻¹cm⁻¹ at 424 nm in water | |

| pKa | 6.8 | [7] |

| Antioxidant Activity (TEAC) | 2.7 ± 0.2 at pH 7.0 | [7] |

Experimental Protocols

Synthesis of this compound

Method 1: One-Step Synthesis Using a Derivatized Support

This method provides a simplified procedure for the synthesis of betalains starting from this compound immobilized on a resin.

-

Materials: Betanin (purified from red beet extract), cross-linked polystyrene resin with primary amine groups, ammonia solution, acetic acid, desired amine or amino acid for condensation.

-

Procedure:

-

Betanin is subjected to basic hydrolysis (pH 11.4 with ammonia) in the presence of the amine-functionalized resin at room temperature under a nitrogen atmosphere for 30 minutes. This releases this compound.

-

The reaction mixture is neutralized with acetic acid to a pH of 5.0. This promotes the condensation of the aldehyde group of this compound with the primary amine groups on the resin, immobilizing the this compound.

-

The resin is washed to remove byproducts.

-

The immobilized this compound can then be reacted with a solution of a desired amine or amino acid to form the corresponding betaxanthin or betacyanin, which is released from the resin.

-

Extraction of this compound from Natural Sources (e.g., Red Beet)

This compound is typically obtained through the hydrolysis of betanin extracted from red beets.

-

Materials: Red beetroots, ethanol, water, hydrochloric acid, ethyl acetate.

-

Procedure:

-

Extract betanin from homogenized beetroot tissue using an aqueous ethanol solution (e.g., 80% ethanol).

-

Purify the betanin extract using appropriate chromatographic techniques (e.g., column chromatography on Sephadex).

-

Hydrolyze the purified betanin by adjusting the pH to approximately 11 with an aqueous ammonia solution at room temperature for about 30 minutes.

-

Acidify the reaction mixture to pH 2.0 with hydrochloric acid.

-

Immediately extract the this compound into ethyl acetate.

-

Evaporate the ethyl acetate to obtain crude this compound.

-

Characterization of this compound

High-Performance Liquid Chromatography (HPLC)

-

Column: C18 reversed-phase column.

-

Mobile Phase: A gradient of solvent A (e.g., water with 0.1% formic acid) and solvent B (e.g., acetonitrile with 0.1% formic acid).

-

Detection: Diode array detector (DAD) monitoring at the absorption maximum of this compound (~424 nm).

UV-Visible Spectroscopy

-

Solvent: Water or a suitable buffer.

-

Procedure: Record the absorption spectrum from approximately 200 to 700 nm. The characteristic absorption maximum for this compound is observed around 424 nm.

Mass Spectrometry (MS)

-

Ionization: Electrospray ionization (ESI) is commonly used.

-

Analysis: The mass-to-charge ratio (m/z) of the molecular ion is determined. Fragmentation patterns can be analyzed using tandem MS (MS/MS) to confirm the structure. A distinctive ion with an m/z of 211.07 is found in betaxanthins, corresponding to the this compound core.[8]

Mandatory Visualization

Biosynthesis of this compound and Betalains

The following diagram illustrates the key steps in the biosynthesis of this compound from tyrosine and its subsequent conversion into betacyanins and betaxanthins.

Caption: Biosynthetic pathway of this compound and its condensation to form betalains.

Conclusion

This compound stands as a pivotal molecule in the chemistry of natural pigments. Its distinct structure, characterized by a tetrahydropyridine core and key functional groups, not only defines its own chemical properties but also serves as the versatile building block for the entire family of betalain pigments. A thorough understanding of its structure, reactivity, and biosynthesis is essential for researchers aiming to harness the potential of betalains in various applications, from natural food colorants to novel therapeutic agents. The data and protocols presented in this guide offer a foundational resource for advancing research and development in this exciting field.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pH-dependent stability of major betalains in the encapsulated beetroot extracts (Beta vulgaris L.) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Biological Properties and Applications of Betalains - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In Silico Mass Spectrometric Fragmentation and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) Betalainic Fingerprinting: Identification of Betalains in Red Pitaya - PMC [pmc.ncbi.nlm.nih.gov]

The Core of Color: A Technical Guide to Betalamic Acid's Natural Sources and Occurrence

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of betalamic acid, the fundamental chromophore responsible for the vibrant yellow-to-red pigments known as betalains. We delve into its natural distribution across the plant and fungal kingdoms, present quantitative data on its occurrence as part of betalain pigments, detail the biosynthetic pathways, and provide robust experimental protocols for its extraction and analysis.

Natural Occurrence of this compound

This compound is the central structural unit of all betalain pigments.[1][2][3][4] As a highly reactive intermediate, it does not accumulate in significant quantities in tissues. Instead, it spontaneously condenses with amino acids or amines to form the yellow betaxanthins, or with cyclo-DOPA (L-3,4-dihydroxyphenylalanine) to yield the red-violet betacyanins.[3][5][6][7] Therefore, the natural occurrence of this compound is inferred from the presence of betalains.

Betalains are predominantly found in plants of the order Caryophyllales, where they replace anthocyanins as the primary red and yellow pigments.[1][7] Their distribution is a significant trait in plant taxonomy.[8] Key plant families rich in betalains include:

-

Amaranthaceae: Species like Amaranthus (amaranth), Beta vulgaris (beetroot, swiss chard), and Chenopodium quinoa (quinoa).[7][9]

-

Cactaceae: Fruits of prickly pear (Opuntia spp.) and pitahaya or dragon fruit (Hylocereus spp.) are notable sources.[4][9]

-

Portulacaceae: Includes the genus Portulaca (purslane).[2]

-

Nyctaginaceae: Such as in the paperflower (Bougainvillea glabra) and four o'clock flower (Mirabilis jalapa).[5][10]

Beyond the plant kingdom, betalains have also been identified in some higher fungi, particularly in the genera Amanita, Hygrocybe, and Hygrophorus.[1][2][7][10] More recently, the bacterium Gluconacetobacter diazotrophicus was also reported to produce these pigments.[1][3]

Quantitative Data on Betalain Content

The concentration of betalains, and thus the biosynthetic potential for this compound, varies significantly depending on the species, cultivar, plant part, and environmental conditions.[8][9] The following tables summarize the reported concentrations of betacyanins and betaxanthins in several key natural sources.

| Plant Source | Plant Part | Betacyanin Content (mg/100g FW) | Betaxanthin Content (mg/100g FW) | Reference(s) |

| Red Beetroot (Beta vulgaris L.) | Root | 30.9 - 445 | 16.3 - 242 | [9] |

| Amaranth (Amaranthus spp.) | Fresh Plant | 46 - 199 (total betacyanins) | Not specified | [11] |

| Prickly Pear (Opuntia spp.) | Fruit | 13.81 (total betalains) - 214 (total betalains) | Not specified | [9][12] |

| Red Dragon Fruit (Hylocereus polyrhizus) | Peel | up to 18.67 | Not specified | [9] |

FW = Fresh Weight

Biosynthesis of this compound

The formation of this compound is a key enzymatic step within the broader betalain biosynthetic pathway, which originates from the amino acid tyrosine.[13]

The pathway can be summarized in two main enzymatic steps leading to this compound:

-

Tyrosine Hydroxylation: Tyrosine is hydroxylated to form L-3,4-dihydroxyphenylalanine (L-DOPA). This reaction is catalyzed by cytochrome P450 enzymes, specifically from the CYP76AD family.[6][13][14]

-

L-DOPA Cleavage: The key step involves the extradiol cleavage of the aromatic ring of L-DOPA by the enzyme L-DOPA 4,5-dioxygenase (DODA) .[5][15] This reaction opens the ring between carbons 4 and 5 to form an unstable intermediate, 4,5-seco-DOPA, which then spontaneously cyclizes to yield this compound.[7]

References

- 1. Biological Properties and Applications of Betalains - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. MycoRed: Betalain pigments enable in vivo real-time visualisation of arbuscular mycorrhizal colonisation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Betalains in Some Species of the Amaranthaceae Family: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Betalains and their applications in food: The current state of processing, stability and future opportunities in the industry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. repositories.lib.utexas.edu [repositories.lib.utexas.edu]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

The Central Role of Betalamic Acid as the Chromophore in Betalain Pigments: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Betalains are a class of water-soluble, nitrogen-containing pigments responsible for the vibrant yellow, orange, red, and violet colors found in plants of the order Caryophyllales, where they functionally replace anthocyanins.[1][2][3] The remarkable spectral properties of these pigments are dictated by a single core structure: betalamic acid.[4][5][6] This guide provides an in-depth examination of this compound's role as the fundamental chromophore for all betalains. We will explore its biosynthesis, the chemical basis for its light-absorbing properties, and its spontaneous condensation to form the two major classes of betalains—betaxanthins and betacyanins. Furthermore, this document details key experimental protocols for the extraction, quantification, and analysis of these compounds, providing a technical resource for researchers in phytochemistry, drug development, and biotechnology.

The Chemical Basis of Color: The this compound Chromophore

The ability of betalains to absorb visible light is intrinsically linked to the chemical structure of this compound [4-(2-oxoethylidene)-1,2,3,4-tetrahydropyridine-2,6-dicarboxylic acid].[5][7] This molecule functions as the pigment's chromophore, which is the specific part of a molecule responsible for its color. The color arises from a highly conjugated system of double bonds within the this compound structure.[5][8] This system, a pentamethinium cyanine chromophore, allows for the delocalization of π-electrons across the molecule.[9] When light interacts with this electron system, photons of specific energy (and thus, specific wavelengths) are absorbed, promoting electrons to higher energy orbitals. The light that is not absorbed is reflected, resulting in the color we perceive. This compound itself absorbs light in the blue region of the spectrum, appearing yellow in solution, with a maximum absorption wavelength (λmax) around 424-428 nm under acidic to neutral conditions.[9]

Biosynthesis of the Core Chromophore

This compound is a secondary metabolite derived from the amino acid L-tyrosine.[10][11] Its biosynthesis is a concise and elegant pathway involving a few key enzymatic steps that occur in the cytosol.[10]

-

Hydroxylation of Tyrosine: The pathway begins with the hydroxylation of L-tyrosine to form L-3,4-dihydroxyphenylalanine (L-DOPA). This critical step is catalyzed by cytochrome P450 enzymes, specifically members of the CYP76AD family.[3][12][13]

-

Ring Cleavage of L-DOPA: The aromatic ring of L-DOPA is then cleaved by the enzyme 4,5-L-DOPA-extradiol-dioxygenase (DODA).[1][14] This enzymatic action yields an unstable intermediate, 4,5-seco-DOPA.

-

Spontaneous Cyclization: Following the ring opening, 4,5-seco-DOPA undergoes a spontaneous intramolecular condensation (cyclization) to form the stable this compound structure.[3][11][15]

The biosynthesis of this compound is a key evolutionary innovation in Caryophyllales, representing a case of convergent evolution for plant pigmentation.[1]

Caption: Key enzymatic steps in the biosynthesis of this compound from L-tyrosine.

Formation of Betalain Pigments: Extending the Chromophore

This compound is the central precursor to both classes of betalain pigments.[16] The diversity of betalain colors is generated through the spontaneous, non-enzymatic condensation of this compound's aldehyde group with various amino compounds via a Schiff base reaction.[3][17][18]

-

Betaxanthins (Yellow-Orange): When this compound condenses with primary or secondary amines or various amino acids (except proline), the resulting pigments are yellow-orange betaxanthins.[8][16] This reaction does not significantly extend the core conjugated system, and thus their absorption maxima remain in the range of approximately 470-485 nm.[6][9] Vulgaxanthin I (from glutamine) and indicaxanthin (from proline) are common examples.

-

Betacyanins (Red-Violet): Condensation of this compound with cyclo-DOPA (which is also synthesized from L-DOPA via oxidation by CYP76AD enzymes) or its glycosylated derivatives forms the red-violet betacyanins.[4][16] In this case, the cyclo-DOPA moiety's aromatic ring becomes part of the conjugated electron system. This extension of the chromophore results in a significant bathochromic shift (a shift to longer wavelengths), moving the absorption maximum to 535-550 nm.[4][6] The primary betacyanin aglycone is betanidin, and its 5-O-glucoside is the well-known pigment betanin, the main colorant in red beets.[5][19]

Caption: Spontaneous condensation of this compound to form betalains.

Spectroscopic Properties of Betalains

The structural differences between betaxanthins and betacyanins, stemming from the moiety that condenses with this compound, are directly reflected in their spectroscopic properties. The molar extinction coefficient (ε) is a measure of how strongly a substance absorbs light at a given wavelength.

| Compound Class | Example Compound | λmax (nm) | Molar Extinction Coefficient (ε) (L·mol⁻¹·cm⁻¹) | Perceived Color |

| Chromophore Core | This compound | ~428[9] | Not widely reported; lower than betaxanthins | Yellow |

| Betaxanthins | Indicaxanthin (Pro-Bx) | ~482[9] | ~48,000[9] | Yellow-Orange |

| Vulgaxanthin I | ~476[20] | ~48,000[9] | Yellow | |

| Betacyanins | Betanidin (aglycone) | ~542[19] | ~54,000 | Red-Violet |

| Betanin (glucoside) | ~538[21][22] | ~60,000 - 65,000[9][21][22] | Red-Violet (Magenta) |

Table 1: Comparative spectroscopic data for this compound and representative betalain pigments in aqueous solutions.

Key Experimental Protocols for Betalain Analysis

The study of betalains requires robust methods for their extraction, quantification, and characterization. Due to their water-soluble nature and sensitivity to factors like pH, light, and temperature, specific protocols must be followed.[16][23]

Caption: A standard workflow for the analysis of betalains from plant material.

Protocol 1: Extraction and Spectrophotometric Quantification of Total Betalains

This protocol provides a rapid method for estimating the total betalain content in a sample, suitable for comparative analysis.[21][22][24]

-

Sample Preparation: Weigh approximately 0.1-1.0 g of fresh plant tissue.[24] Homogenize the tissue using a mortar and pestle or a tissue grinder. Grinding fresh tissue directly without liquid nitrogen is often sufficient for rapid extraction.[22]

-

Extraction: Add a defined volume of extraction solvent (e.g., 10 mL of 50% ethanol:water or deionized water) to the homogenized tissue.[24] Agitate vigorously for 1-15 minutes.[24][25] Perform this step under dim light to minimize pigment degradation.[25]

-

Clarification: Centrifuge the mixture (e.g., 3,600 x g for 10 minutes) to pellet solid debris.[24] Collect the supernatant. If necessary, filter the supernatant through a 0.45 µm filter.

-

Spectrophotometric Measurement:

-

Dilute the extract with the extraction solvent to obtain an absorbance reading within the linear range of the spectrophotometer (typically 0.2-0.8). Record the dilution factor (DF).

-

Measure the absorbance (A) of the diluted extract at the respective λmax for betacyanins (~538 nm) and betaxanthins (~480 nm).[24]

-

-

Calculation: Calculate the betalain content (BC) in mg/L using the Beer-Lambert law equation:

-

BC (mg/L) = (A × DF × MW × 1000) / (ε × L)

-

Where:

-

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Betalain Profiling

HPLC is the preferred method for separating, identifying, and quantifying individual betalain compounds in a mixture.[20][25]

-

Sample Preparation: Prepare the clarified extract as described in Protocol 1. Ensure the final sample is filtered through a 0.22 or 0.45 µm syringe filter before injection.

-

Chromatographic Conditions:

-

System: An HPLC system equipped with a Diode Array Detector (DAD) or UV-Vis detector.

-

Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[20]

-

Mobile Phase A: Water with an acidifier (e.g., 0.2% formic acid or 1% acetic acid).[20][25]

-

Mobile Phase B: Acetonitrile with the same acidifier.[20][25]

-

Column Temperature: 25 °C.[25]

-

-

Elution Gradient (Example): A typical gradient can be adapted, but may start with a high aqueous phase and gradually increase the organic phase to elute compounds. An example gradient:

-

0-7 min: 100% A

-

7-10 min: Gradient to 7% B

-

10-27 min: Gradient to 10% B

-

27-37 min: Gradient to 20% B

-

Followed by a wash and re-equilibration step.[20]

-

-

Detection: Monitor at the specific λmax for betacyanins (538 nm) and betaxanthins (476 nm).[20] A DAD allows for the acquisition of full UV-Vis spectra for each peak, aiding in identification.

-

Quantification: Use external standards of purified betalains (e.g., betanin) to create a calibration curve for accurate quantification.

Protocol 3: Semi-synthesis and Purification of Betaxanthins

This protocol allows for the production of specific betaxanthins for use as analytical standards or for functional studies. It relies on obtaining this compound from a natural source and reacting it with a chosen amino acid.[26][27]

-

This compound Generation:

-

Start with a concentrated source of betanin, such as a purified extract from red beet (Beta vulgaris).[28]

-

Perform an alkaline hydrolysis by adjusting the pH of the betanin solution to ~11.4.[28] This cleaves the imine bond, releasing this compound and cyclo-DOPA-5-O-glucoside. The reaction can proceed for ~30 minutes at room temperature.[28]

-

-

Purification of this compound (Optional but Recommended): Immediately after hydrolysis, the this compound can be purified using anion-exchange chromatography to separate it from the amino compounds and unreacted material.[29]

-

Condensation Reaction:

-

To the solution containing this compound, add a molar excess of the desired amino acid (e.g., L-proline, L-glutamine).

-

Adjust the pH to ~5.0 to facilitate the spontaneous Schiff base condensation.[28]

-

-

Purification of Betaxanthin: The newly synthesized betaxanthin can be purified from the reaction mixture using chromatographic techniques. A common method is reversed-phase semi-preparative HPLC or solid-phase extraction (SPE).[27][30]

-

Characterization: Confirm the identity and purity of the synthesized betaxanthin using analytical HPLC-DAD and LC-MS/MS to verify the retention time, UV-Vis spectrum, and molecular mass.[27]

Conclusion

This compound is not merely a precursor but the absolute heart of the betalain pigment system. Its unique 1,2,3,4-tetrahydropyridine core with a conjugated side chain forms the fundamental chromophore responsible for absorbing visible light.[5][6] The elegant simplicity of the betalain system lies in the spontaneous condensation of this single chromophore with a variety of amino compounds, generating a wide spectrum of yellow to violet colors from a common biosynthetic pathway.[17] This mechanism, where color is modulated by extending the core chromophore, is a distinct evolutionary strategy for pigmentation in the plant kingdom. A thorough understanding of this compound's chemistry and the analytical methods to study it are crucial for leveraging these vibrant and biologically active compounds in food science, pharmacology, and biotechnology.

References

- 1. In planta complementation of the betalain biosynthetic pathway with a bacterial dioxygenase | PLOS One [journals.plos.org]

- 2. repositories.lib.utexas.edu [repositories.lib.utexas.edu]

- 3. academic.oup.com [academic.oup.com]

- 4. Betalain Pigments: Isolation and Application as Reagents for Colorimetric Methods and Biosensors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biological Properties and Applications of Betalains - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. Betalains and their applications in food: The current state of processing, stability and future opportunities in the industry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Amino Acid Betaxanthins: Absorption, Fluorescence, And Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Elucidation of the first committed step in betalain biosynthesis enables the heterologous engineering of betalain pigments in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Flower color variations are determined by betalain biosynthetic genes in Portulaca umbraticola - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Betalain - Wikipedia [en.wikipedia.org]

- 16. Betalains: A Narrative Review on Pharmacological Mechanisms Supporting the Nutraceutical Potential Towards Health Benefits - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The Decisive Step in Betaxanthin Biosynthesis Is a Spontaneous Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Betalain production is possible in anthocyanin-producing plant species given the presence of DOPA-dioxygenase and L-DOPA - PMC [pmc.ncbi.nlm.nih.gov]

- 19. chalcogen.ro [chalcogen.ro]

- 20. Analysis of the degradation of betanin obtained from beetroot using Fourier transform infrared spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Frontiers | A simple and efficient method for betalain quantification in RUBY-expressing plant samples [frontiersin.org]

- 22. A simple and efficient method for betalain quantification in RUBY-expressing plant samples - PMC [pmc.ncbi.nlm.nih.gov]

- 23. tijer.org [tijer.org]

- 24. itjfs.com [itjfs.com]

- 25. Evaluation of three methods for betanin quantification in fruits from cacti - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. Development of a protocol for the semi-synthesis and purification of betaxanthins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. pubs.acs.org [pubs.acs.org]

- 29. ES2349522B1 - PROCEDURE FOR OBTAINING this compound AND USE OF IT. - Google Patents [patents.google.com]

- 30. mdpi.com [mdpi.com]

Spectroscopic properties of betalamic acid (UV-Vis, Fluorescence).

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key spectroscopic properties of betalamic acid, the fundamental chromophore of all betalain pigments. Understanding these characteristics is crucial for its quantification, characterization, and utilization in various research and development applications, including its potential as a natural colorant, antioxidant, and fluorescent probe.

UV-Visible Absorption Spectroscopy

This compound exhibits a distinct absorption profile in the visible region of the electromagnetic spectrum, which is attributable to its conjugated double bond system. This property is routinely exploited for its quantification in solution.

Quantitative Data

The UV-Vis absorption parameters for this compound in aqueous solutions are summarized in the table below. The absorption maximum (λmax) shows a slight dependence on pH.

| Parameter | Value | Solvent/Conditions | Reference(s) |

| Absorption Maximum (λmax) | 424 nm | Acidic aqueous solution | [1] |

| 428 nm | Aqueous solution (pH 7-10) | [2] | |

| Molar Extinction Coefficient (ε) | 27,000 L·mol⁻¹·cm⁻¹ | Aqueous solution (at 424 nm) | [1] |

Experimental Protocol: Quantification of this compound

This protocol outlines the determination of this compound concentration in an aqueous sample using UV-Vis spectrophotometry.

1.2.1 Materials and Equipment

-

Double-beam UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Volumetric flasks and pipettes

-

Deionized water (or appropriate buffer)

-

This compound sample of unknown concentration

1.2.2 Procedure

-

Instrument Preparation: Turn on the spectrophotometer and allow it to warm up for at least 30 minutes to ensure lamp stability.

-

Blank Measurement: Fill a quartz cuvette with the same solvent (e.g., deionized water or buffer) used to dissolve the this compound sample. Place the cuvette in the spectrophotometer and record a baseline correction or "zero" across the desired wavelength range (e.g., 300-600 nm).

-

Sample Preparation: Dilute the this compound sample with the solvent to an appropriate concentration. The ideal absorbance reading should fall within the linear range of the instrument, typically between 0.1 and 1.0 AU.

-

Sample Measurement: Rinse the sample cuvette with a small amount of the diluted this compound solution before filling it. Place the cuvette in the spectrophotometer and measure the absorbance spectrum.

-

Data Analysis: Record the absorbance value at the λmax of 424 nm.

-

Concentration Calculation: Use the Beer-Lambert law to calculate the concentration of this compound:

Concentration (mol/L) = Absorbance / (ε × l)

Where:

-

Absorbance is the reading at 424 nm.

-

ε is the molar extinction coefficient (27,000 L·mol⁻¹·cm⁻¹).[1]

-

l is the path length of the cuvette (typically 1 cm).

-

Fluorescence Spectroscopy

This compound is the core fluorophore of the highly fluorescent betaxanthin pigments.[3] While betacyanins (formed from this compound and cyclo-DOPA) are weakly fluorescent, the condensation of this compound with various amino acids or amines yields betaxanthins, which exhibit significant fluorescence.[4]

Quantitative Data

The fluorescence properties of this compound in an aqueous medium are detailed below.

| Parameter | Value | Solvent/Conditions | Reference(s) |

| Fluorescence Emission Maximum (λem) | 495 nm | Water (pH 7) | [2] |

| Fluorescence Quantum Yield (Φf) | Data not available in the reviewed literature. | - |

Experimental Protocol: Characterization of this compound Fluorescence

This protocol describes the general procedure for measuring the fluorescence emission spectrum of this compound.

2.2.1 Materials and Equipment

-

Spectrofluorometer

-

Quartz fluorescence cuvettes (4-sided polished)

-

Solvent (e.g., deionized water, buffer)

-

This compound solution

2.2.2 Procedure

-

Instrument Preparation: Power on the spectrofluorometer and its light source (e.g., Xenon lamp), allowing for adequate warm-up time as per the manufacturer's instructions.

-

Parameter Setup:

-

Set the excitation wavelength. Based on the absorption maximum, an excitation wavelength of approximately 425 nm is a suitable starting point.

-

Define the emission scan range (e.g., 440 nm to 700 nm).

-

Set the excitation and emission slit widths to control the spectral resolution and signal intensity (e.g., 5 nm).

-

-

Blank Measurement: Fill a fluorescence cuvette with the solvent used for the sample. Place it in the sample holder and record a blank spectrum to account for any background signal, such as Raman scattering from the solvent.

-

Sample Measurement:

-

Prepare a dilute solution of this compound in the chosen solvent. The absorbance of the solution at the excitation wavelength should be low (ideally < 0.1) to avoid inner filter effects.

-

Place the sample cuvette in the spectrofluorometer and acquire the fluorescence emission spectrum.

-

-

Data Processing: Subtract the blank spectrum from the sample spectrum to obtain the corrected fluorescence emission profile of this compound. The wavelength at which the highest intensity is observed is the fluorescence emission maximum (λem).

Experimental Workflow and Logical Relationships

The following diagrams illustrate the logical flow of the spectroscopic analysis of this compound.

References

- 1. Semisynthesis of Betaxanthins from Purified Betacyanin of Opuntia dillenii sp.: Color Stability and Antiradical Capacity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Biological Properties and Applications of Betalains - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Betalain Pigments: Isolation and Application as Reagents for Colorimetric Methods and Biosensors - PMC [pmc.ncbi.nlm.nih.gov]

Betalamic Acid: The Chromophoric Core and Key Intermediate in Betalain Biosynthesis

Abstract

Betalamic acid is the fundamental chromophore and biogenetic precursor common to all betalain pigments. As the key intermediate in the betalain biosynthetic pathway, it is central to the formation of both the red-violet betacyanins and the yellow-orange betaxanthins. This technical guide provides a comprehensive overview of the pivotal role of this compound, detailing its enzymatic synthesis via L-DOPA 4,5-dioxygenase, methods for its chemical production and purification, and its function in the spontaneous, non-enzymatic condensation reactions that generate the vast diversity of betalain structures. Quantitative data on its physicochemical properties are presented, alongside detailed experimental protocols and pathway visualizations, to serve as a resource for researchers in natural product chemistry, plant biology, and drug development.

Introduction to this compound

Betalains are a class of water-soluble, nitrogen-containing pigments responsible for the vibrant yellow, orange, red, and violet colors observed in plants of the order Caryophyllales (e.g., beetroot, amaranth, and cacti), as well as in some higher fungi.[1][2] These pigments are structurally and biosynthetically distinct from the more ubiquitous anthocyanins. Betalains are categorized into two main classes based on their structure and color:

-

Betacyanins: Red-violet pigments resulting from the condensation of this compound with cyclo-3,4-dihydroxyphenylalanine (cyclo-DOPA) or its glycosylated derivatives.[3][4]

-

Betaxanthins: Yellow-orange pigments formed when this compound condenses with various amino acids or amines.[3][4]

At the heart of every betalain molecule is This compound [4-(2-oxoethylidene)-1,2,3,4-tetrahydropyridine-2,6-dicarboxylic acid].[5][6] This compound serves as the essential chromophore, containing the electron resonance system responsible for the characteristic light absorption properties of the entire pigment class.[2][5] The discovery of this compound as a naturally occurring pigment and its identification as the key intermediate in betalain biogenesis was a foundational step in understanding these unique natural products.[7] Its aldehyde group provides a reactive site for the spontaneous formation of Schiff bases with amino compounds, a crucial step that gives rise to the structural diversity of betalains.[8][9] Understanding the synthesis and reactivity of this compound is therefore critical for the biotechnological production of betalains and the semi-synthesis of novel analogues for applications in the food, cosmetic, and pharmaceutical industries.[10][11]

The Betalain Biosynthetic Pathway

The biosynthesis of betalains originates from the amino acid L-tyrosine. The pathway diverges at the L-3,4-dihydroxyphenylalanine (L-DOPA) intermediate, leading to the formation of the two components required for betacyanin synthesis: this compound and cyclo-DOPA.[12][13]

-

L-DOPA Formation: Tyrosine is hydroxylated to form L-DOPA. This initial step is catalyzed by a tyrosinase or a cytochrome P450 enzyme like CYP76AD1, which exhibits tyrosine hydroxylase activity.[12][14]

-

This compound Formation: L-DOPA is acted upon by the key enzyme L-DOPA 4,5-dioxygenase (DODA) .[15][16] This enzyme catalyzes the extradiol cleavage of the aromatic ring of L-DOPA, producing the unstable intermediate 4,5-seco-DOPA, which then spontaneously cyclizes to form this compound.[12][17]

-

cyclo-DOPA Formation: In a parallel branch, L-DOPA is oxidized and subsequently cyclized to form cyclo-DOPA. The enzyme CYP76AD1 is crucial for this conversion.[14][16]

-

Spontaneous Condensation: The final step in the formation of the core betalain structures is a non-enzymatic, spontaneous condensation reaction.[1][18]

-

Betacyanin Formation: this compound condenses with cyclo-DOPA to form the aglycone betanidin.[16][19] Betanidin can be further modified, for instance, by glycosylation (catalyzed by glucosyltransferases) to form betanin, the primary pigment in red beetroot.[19][20]

-

Betaxanthin Formation: this compound readily condenses with a wide range of free amino acids (e.g., proline, glutamine) or amines to form the corresponding yellow betaxanthins.[1][21] This reaction demonstrates a lack of both amino acid specificity and stereoselectivity.[1][18]

-

Quantitative Data on this compound

The precise characterization of this compound is fundamental for its quantification and use in synthetic applications. Key physicochemical and spectroscopic properties are summarized below.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₉NO₅ | [22] |

| Molecular Weight | 211.17 g/mol | [6] |

| UV-Vis λmax | 424 nm (in H₂O) | [6][23] |

| Molar Extinction Coeff. (ε) | 27,000 L·mol⁻¹·cm⁻¹ (at 424 nm) | [6] |

| pKa | 6.8 | [6] |

| Appearance | Pale yellow in solution | [6] |

Table 1: Physicochemical and Spectroscopic Properties of this compound.

Experimental Protocols

The isolation and semi-synthesis of betalains rely on the effective production and purification of this compound. The most common source material is betanin extracted from red beetroot (Beta vulgaris).

Protocol for this compound Production via Alkaline Hydrolysis

This protocol describes the cleavage of betanin into this compound and cyclo-DOPA-5-O-glucoside.

Materials:

-

Purified betanin extract

-

Ammonia solution (25% aq. NH₃)

-

Deionized water

-

pH meter

-

UV-Vis Spectrophotometer

Procedure:

-

Prepare a solution of purified betanin in deionized water (e.g., 3 µmol in 2 mL).[1]

-

Slowly add 25% aqueous ammonia solution dropwise while stirring to raise the pH to 11.3 - 11.4.[1][8]

-

Incubate the reaction mixture at room temperature for 30 minutes in the dark to prevent photodegradation.[1][8]

-

Monitor the hydrolysis by observing the color change from red-violet to yellow and by UV-Vis spectrophotometry. The absorbance maximum will shift from ~536 nm (betanin) to ~424 nm (this compound).[6]

-

The resulting solution contains this compound, cyclo-DOPA-5-O-glucoside, and residual ammonia. Proceed immediately to purification to prevent the reverse condensation reaction.[9]

Protocol for this compound Purification

Purification is critical to separate this compound from the amino compounds (like cyclo-DOPA) that are also products of hydrolysis, as their presence will lead to spontaneous re-condensation.

Method A: Solvent Partitioning

This method exploits the differential solubility of this compound in an organic solvent at low pH. It is rapid but may result in lower yields.[1]

Materials:

-

Hydrolysis reaction mixture from Protocol 4.1

-

Hydrochloric acid (5 N HCl)

-

Ethyl acetate (EtOAc)

-

Separatory funnel

-

Rotary evaporator

-

Ice bath

Procedure:

-

Chill the hydrolysis mixture in an ice bath.

-

Acidify the solution to pH 2.0 by slowly adding 5 N HCl.[1] Perform this step quickly as this compound is less stable at low pH.

-

Immediately transfer the acidified mixture to a separatory funnel and partition against an equal volume of ethyl acetate.[1]

-

Separate the organic (upper) layer. Repeat the extraction of the aqueous phase two more times with fresh ethyl acetate.[1]

-

Combine the ethyl acetate fractions.

-

Evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 30°C.

-

The resulting residue is a concentrated source of this compound.[1] It can be redissolved in a minimal amount of water or buffer for immediate use in subsequent condensation reactions.

Method B: Anion Exchange Chromatography

This method provides high-purity this compound with potentially higher yields by selectively retaining the acidic compound while allowing amines to pass through.[9]

Materials:

-

Hydrolysis reaction mixture from Protocol 4.1

-

Anion exchange resin (e.g., Amberlite IRA-402, Q-Sepharose)

-

Chromatography column

-

Wash buffer (e.g., deionized water at the hydrolysis pH)

-

Elution buffer (e.g., water/methanol mixture or a mild acid/salt solution)

Procedure:

-

Pack a chromatography column with the selected anion exchange resin and equilibrate with deionized water adjusted to a pH similar to the hydrolysis mixture (~pH 11).

-

Load the hydrolysis reaction mixture directly onto the column. The negatively charged carboxyl groups of this compound will bind to the resin.[9]

-

Wash the column extensively with the starting wash buffer to elute the unbound cyclo-DOPA-5-O-glucoside and other non-acidic impurities.[9]

-

Elute the purified this compound from the resin. Elution can be achieved by applying a solvent with a lower pH or higher ionic strength. For example, elution with a water/methanol (19:1) mixture has been reported.[6]

-

Collect the yellow-colored fractions and confirm the presence of this compound by measuring the absorbance at 424 nm.

Protocol for Semi-Synthesis of Betaxanthins

This protocol uses purified this compound to synthesize a specific betaxanthin.

Materials:

-

Purified this compound solution

-

Desired amino acid (e.g., L-proline, L-glutamine) or amine

-

Acetic acid

-

HPLC system for analysis and purification

Procedure:

-

Prepare a solution of the desired amino acid in water or a suitable buffer (e.g., pH 5.0-6.0). A molar excess of the amino acid is typically used.

-

Add the purified this compound solution to the amino acid solution.

-

Adjust the pH to ~5.0 with acetic acid if necessary to promote the Schiff base condensation reaction.[8]

-

Allow the reaction to proceed at room temperature for 1-2 hours. The formation of the yellow betaxanthin can be monitored by HPLC.

-

The resulting betaxanthin can be purified from the excess amino acid precursor using reversed-phase HPLC or size-exclusion chromatography.[11]

Potential for Drug Development

The unique chemical structure of this compound and its derivatives imparts significant biological activity, making them attractive candidates for research and development.

-

Antioxidant and Radical Scavenging Activity: this compound itself is a potent antioxidant, capable of donating electrons to neutralize free radicals.[5][6] Its activity is pH-dependent, correlating with its pKa of 6.8.[6] This intrinsic activity is conferred to the betalains derived from it.

-

Platform for Novel Compounds: The ease of the spontaneous condensation reaction makes this compound an ideal platform for creating libraries of novel betalain compounds.[10] By reacting it with custom-synthesized amines or drug molecules containing an amino group, researchers can generate new chemical entities and explore their structure-activity relationships for various therapeutic targets, including anti-inflammatory and anticancer applications.[24]

-

Biotechnological Production: The identification of the DODA enzyme has enabled the heterologous production of this compound and betalains in microbial systems (e.g., E. coli, yeast) and other plants.[10][25] This opens the door for scalable, fermentative production of high-purity this compound and its derivatives, overcoming the limitations of extraction from natural plant sources.

Conclusion

This compound is unequivocally the key intermediate in betalain synthesis, serving as both the central chromophore and the reactive precursor for the entire class of pigments. Its formation, catalyzed by the enzyme L-DOPA 4,5-dioxygenase, represents a critical, and often rate-limiting, step in the biosynthetic pathway.[12] The subsequent spontaneous condensation with amino compounds is a remarkable example of non-enzymatic diversification in natural product synthesis. The protocols for its isolation and purification from natural sources, coupled with its utility in the semi-synthesis of novel betaxanthins and betacyanins, provide powerful tools for researchers. As interest in natural, non-toxic pigments and bioactive compounds grows, this compound stands out as a molecule of significant potential for applications ranging from natural colorants to the development of new therapeutic agents.

References

- 1. The Decisive Step in Betaxanthin Biosynthesis Is a Spontaneous Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Chemical and Antioxidant Properties of Betalains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. longdom.org [longdom.org]

- 6. researchgate.net [researchgate.net]

- 7. This compound, a new naturally occurring pigment - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. ES2349522B1 - PROCEDURE FOR OBTAINING this compound AND USE OF IT. - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. academic.oup.com [academic.oup.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. Evolution of l‐DOPA 4,5‐dioxygenase activity allows for recurrent specialisation to betalain pigmentation in Caryophyllales - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Characterization and Functional Identification of a Novel Plant 4,5-Extradiol Dioxygenase Involved in Betalain Pigment Biosynthesis in Portulaca grandiflora - PMC [pmc.ncbi.nlm.nih.gov]

- 18. academic.oup.com [academic.oup.com]

- 19. researchgate.net [researchgate.net]

- 20. academicjournals.org [academicjournals.org]

- 21. Structural Effects on the Antioxidant Properties of Amino Acid Betaxanthins - PMC [pmc.ncbi.nlm.nih.gov]

- 22. This compound | C9H9NO5 | CID 5281176 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Betalains: A Narrative Review on Pharmacological Mechanisms Supporting the Nutraceutical Potential Towards Health Benefits [mdpi.com]

- 25. researchgate.net [researchgate.net]

A Technical Guide to the Chemical Synthesis of Betalamic Acid from Precursors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Betalamic acid is a pivotal chromophore and the fundamental structural unit of all betalain pigments, which are water-soluble nitrogen-containing compounds responsible for the vibrant yellow, orange, red, and violet colors observed in plants of the Caryophyllales order. Its unique dihydropyridine structure endows it with significant antioxidant and free radical scavenging properties, making it a molecule of interest for applications in the food, cosmetic, and pharmaceutical industries. The synthesis of this compound is a critical step for the production of a wide array of natural and semi-synthetic betalain pigments for research and development. This technical guide provides an in-depth overview of the primary methods for the chemical synthesis of this compound from various precursors, including detailed experimental protocols, quantitative data, and visual representations of the synthetic pathways.

Synthetic Pathways Overview

There are three main strategies for obtaining this compound: enzymatic synthesis from L-DOPA, semi-synthesis through the hydrolysis of naturally occurring betanins, and total chemical synthesis from simple organic building blocks. Each method presents distinct advantages and challenges in terms of yield, scalability, and purity of the final product.

Enzymatic Synthesis from L-DOPA

Enzymatic synthesis is a highly efficient and specific method that mimics the natural biosynthetic pathway of this compound. This approach utilizes the enzyme L-DOPA 4,5-dioxygenase (DODA), which catalyzes the extradiol cleavage of the aromatic ring of L-3,4-dihydroxyphenylalanine (L-DOPA) to form the unstable intermediate 4,5-seco-DOPA. This intermediate then spontaneously cyclizes to yield this compound.[1][2] Recombinant DODA enzymes from various sources, including Mirabilis jalapa, Beta vulgaris, and Gluconacetobacter diazotrophicus, have been successfully expressed and utilized for this purpose.[2]

Key Advantages:

-

High specificity and efficiency.

-

Mild reaction conditions.

-

Potential for large-scale production through fermentation.

Logical Workflow for Enzymatic Synthesis:

References

Spontaneous Formation of Betalains from Betalamic Acid: A Technical Guide

Abstract

Betalains are a class of water-soluble, nitrogen-containing pigments responsible for the vibrant red-violet (betacyanins) and yellow-orange (betaxanthins) colors found in plants of the order Caryophyllales and some fungi. All betalains share a common chromophore, betalamic acid. A crucial and defining step in the biosynthesis of these pigments is the spontaneous, non-enzymatic condensation of this compound with various amino compounds. This technical guide provides an in-depth exploration of this spontaneous reaction, detailing the underlying chemical mechanisms, influencing factors, and relevant quantitative data. It is intended for researchers, scientists, and professionals in drug development and natural product chemistry, offering detailed experimental protocols and visual workflows to facilitate further study and application of these potent natural compounds.

The Core Chemical Reaction: A Spontaneous Condensation

The final step in the formation of all betalain pigments is a spontaneous chemical reaction, not one catalyzed by an enzyme.[1][2] This reaction is a Schiff base condensation between the aldehyde group of this compound and the primary or secondary amine group of a substrate molecule.[3][4] The nature of this substrate dictates the type of betalain formed.

-

Betacyanin Formation: When this compound condenses with cyclo-DOPA (L-3,4-dihydroxyphenylalanine) or its glucosyl derivatives, the resulting pigments are the red-violet betacyanins.[5][6][7] The extended conjugation with the aromatic cyclo-DOPA moiety causes a bathochromic shift in the absorption maximum to around 534-554 nm.[3][6]

-

Betaxanthin Formation: When this compound condenses with various amino acids or amines, the resulting pigments are the yellow-orange betaxanthins.[5][6][7][8] These typically have an absorption maximum in the range of 470-486 nm.[3]

This spontaneous condensation is considered the decisive step in betalain biosynthesis and occurs readily in vitro and in planta, likely within the acidic environment of the plant vacuole.[1][3]

Caption: General pathway for the formation of betalains from tyrosine.

Factors Influencing Spontaneous Condensation

The rate and equilibrium of the spontaneous condensation reaction are significantly influenced by several physicochemical factors.

-

pH: The reaction is highly pH-dependent.[1] Alkaline conditions (pH > 8) can induce hydrolysis of the aldimine bond, breaking the conjugated system and leading to the release of this compound.[5][9][10] Conversely, acidification can promote the recondensation of this compound with available amine groups.[5][10][11] The optimal pH for the stability of many betalains, such as betanin, is in the slightly acidic range of 5 to 6.[5][11] The reactivity of this compound is influenced by its protonation state, with a reported pKa value of 6.8.[5]

-

Temperature: While the condensation is spontaneous, temperature primarily affects the stability of the resulting betalain pigments. Temperatures above 50°C can cause thermal degradation, which may involve the cleavage of the aldimine bond to regenerate this compound and the corresponding amino compound.[5] Conversely, regeneration of betanin from its primary degradation products (this compound and cyclo-DOPA-5-O-glycoside) has been observed at temperatures below 10°C and a pH of approximately 5.0.[5][11]

-

Reactant Availability: The formation of specific betaxanthins is directly dependent on the presence and concentration of the corresponding amino acid or amine.[1] Feeding experiments with various amino acids in betalain-producing plant cultures have shown that a wide range of betaxanthins can be formed, with no observed amino acid specificity or stereoselectivity.[1]

-

Water Activity (aw): Betalains exhibit the highest stability in low-humidity conditions.[10] High water activity can induce hydrolytic reactions, leading to the cleavage of the aldimine bond.[10]

Quantitative Data on Betalain Formation

The spontaneous nature of the reaction means its kinetics are governed by principles of chemical kinetics rather than enzyme kinetics.

Table 1: Kinetic and Yield Data for Spontaneous Betalain Formation

| Parameter | Reactants | Conditions | Value | Reference |

| Kinetic Constant | This compound (100 µM) + L-DOPA (3.5 mM) | pH 5.0 | 189 h⁻¹·M⁻¹ | [12] |

| Synthesis Yield | This compound + various amino acids | Method: Hydrolysis, partition with EtOAc, then condensation. | 0.6% - 2.4% | [1] |

| Synthesis Yield | This compound + various amino acids | Method: Direct addition of hydrolyzed betanin to amino acids. | 2% - 77% | [1] |

Note: Yields are highly dependent on the specific amino acid used and the experimental methodology.

Experimental Protocols

The following protocols are adapted from published literature for the in vitro study of spontaneous betalain formation.

Protocol 1: Isolation of this compound from Beta vulgaris

This method is based on the alkaline hydrolysis of betanin to yield this compound.[1][13]

-

Source Material: Use a solution of betanin:isobetanin (e.g., 3 µmol in 2 mL of water) extracted from red beetroot (Beta vulgaris).

-

Alkaline Hydrolysis: Adjust the solution to pH 11.3 by adding 25% aqueous NH₃ solution. Allow the hydrolysis to proceed at room temperature for 30 minutes.[1]

-

Acidification and Extraction: Under ice-cooling, acidify the mixture to pH 2.0 with 5 N HCl.[1]

-

Partitioning: Immediately partition the mixture three times with an equal volume of ethyl acetate (EtOAc). The this compound will move into the organic phase.[1]

-

Solvent Evaporation: Combine the EtOAc fractions and evaporate the solvent under reduced pressure.

-

Reconstitution: Dissolve the dried residue in water or a suitable buffer for immediate use in condensation reactions.[1]

Protocol 2: Semisynthesis of Betaxanthins

This protocol describes the direct condensation of freshly prepared this compound with an amino acid.[1][4][13]

-

Reactant Preparation: Prepare a solution of the desired L-amino acid or amine (e.g., 25 µmol in 100 µL of water).

-

Hydrolysis of Betanin: Hydrolyze a betanin:isobetanin solution (e.g., 800 nmol in 2 mL of water) at pH 11.3 as described in Protocol 1, Step 2.[1]

-

Condensation Reaction: Without prior acidification, add an aliquot of the hydrolyzed betanin solution (containing this compound, e.g., 100 µL) to the amino acid solution.[1][13]

-

Incubation: Vortex the mixture for 1 minute and allow the reaction to proceed. The reaction can be monitored by the disappearance of the this compound absorption peak (~424 nm) and the appearance of the new betaxanthin peak (~480 nm).[13]

-

Work-up: Once the reaction is complete, the mixture can be reduced to dryness, resuspended in water, and centrifuged to remove any precipitate.[1] The supernatant containing the synthesized betaxanthin is then ready for analysis.

-

Analysis: Analyze the products using HPLC with detection at 475 nm for betaxanthins.[1]

Caption: Experimental workflow for the in vitro semisynthesis of betaxanthins.

Protocol 3: Monitoring Spontaneous Condensation as a Function of pH

This protocol allows for the kinetic analysis of betacyanin formation.[1]

-

Buffer Preparation: Prepare a series of citrate/phosphate buffers (0.1 M citrate, 0.2 M NaPi) with a pH range from 3.0 to 6.5. Add ascorbate (to a final concentration of 25 mM) to prevent oxidation.[1]

-

Reaction Setup: In a 100 µL cuvette, mix 80 µL of the desired pH buffer with 10 µL of a cyclo-DOPA solution (e.g., 40 nmol).[1]

-

Initiate Reaction: Start the reaction by adding 10 µL of a this compound solution (e.g., 5 nmol).[1]

-

Spectrophotometric Monitoring: Immediately measure the increase in absorbance at 540 nm (A₅₄₀), the λₘₐₓ for betanidin, at room temperature. Record readings at regular intervals (e.g., every 30 seconds) for 10 minutes.[1]

-

pH Verification: After the measurement is complete, directly measure the actual pH of the reaction mixture.[1]

-

Data Analysis: Plot the A₅₄₀ against time to determine the initial reaction rate at each pH.

Conclusion

The formation of betalains from this compound is a classic example of a spontaneous Schiff base condensation reaction that is fundamental to the biosynthesis of this important class of natural pigments.[1] The reaction's dependence on pH, temperature, and substrate availability offers multiple avenues for controlling the synthesis of specific betalains in vitro.[1][5][10] The provided protocols and data serve as a foundational guide for researchers aiming to synthesize, study, and utilize these vibrant and bioactive molecules for applications ranging from natural colorants to pharmaceutical leads.

References

- 1. The Decisive Step in Betaxanthin Biosynthesis Is a Spontaneous Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [PDF] The decisive step in betaxanthin biosynthesis is a spontaneous reaction1 | Semantic Scholar [semanticscholar.org]

- 3. zryd.net [zryd.net]

- 4. Semisynthesis of Betaxanthins from Purified Betacyanin of Opuntia dillenii sp.: Color Stability and Antiradical Capacity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biological Properties and Applications of Betalains - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. A dopamine-based biosynthetic pathway produces decarboxylated betalains in Chenopodium quinoa - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. scispace.com [scispace.com]

- 12. researchgate.net [researchgate.net]

- 13. Structural Effects on the Antioxidant Properties of Amino Acid Betaxanthins - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of Betalamic Acid in Plant Pigmentation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Betalains, a class of water-soluble nitrogenous pigments, are responsible for the vibrant yellow, orange, red, and violet colors observed in many plants of the Caryophyllales order. These pigments are not only crucial for attracting pollinators and seed dispersers but also possess significant antioxidant properties, making them a subject of interest for the food, cosmetic, and pharmaceutical industries.[1] At the heart of every betalain molecule lies a core chromophore: betalamic acid. This technical guide delves into the intricate role of this compound in the biosynthesis of both yellow betaxanthins and violet betacyanins, providing a comprehensive overview of the biosynthetic pathways, quantitative data on pigment distribution, detailed experimental protocols for their analysis, and insights into the regulatory networks governing their production.

Introduction: The Chemical Basis of Betalain Color

Betalains are structurally distinct from the more ubiquitous anthocyanin pigments and are derived from the amino acid tyrosine.[1] The entire class of betalain pigments is characterized by the presence of this compound, a heterocyclic compound that acts as the fundamental chromophore.[2][3] The diverse array of colors within the betalain family arises from the spontaneous condensation of this compound with different molecules.[4]

-

Betaxanthins (Yellow to Orange): Formed when this compound condenses with various amino acids or amines.[2][5]

-

Betacyanins (Red to Violet): Result from the condensation of this compound with cyclo-DOPA (cyclo-3,4-dihydroxyphenylalanine) or its glycosylated derivatives.[2][5]

This fundamental difference in their formation underscores the central and indispensable role of this compound in determining the final color of the plant tissue.

The Betalain Biosynthetic Pathway

The biosynthesis of betalains is a multi-step enzymatic process that originates from the amino acid tyrosine.[6] The pathway bifurcates to produce the two precursors necessary for betacyanin and betaxanthin formation: this compound and cyclo-DOPA.

The key enzymatic steps are as follows:

-

Tyrosine to L-DOPA: Tyrosine is hydroxylated to form L-3,4-dihydroxyphenylalanine (L-DOPA). This reaction is catalyzed by a cytochrome P450 enzyme, CYP76AD1, which exhibits tyrosine hydroxylase activity.[6]

-

L-DOPA to this compound: L-DOPA is cleaved by the enzyme DOPA-4,5-dioxygenase (DODA) to form an unstable intermediate, 4,5-seco-DOPA.[6] This intermediate then spontaneously cyclizes to form the stable, yellow this compound.[6]

-

L-DOPA to cyclo-DOPA: In a parallel branch of the pathway, L-DOPA is oxidized by the same CYP76AD1 enzyme (acting as a DOPA oxidase) to form cyclo-DOPA.[7]

The final step in pigment formation is a spontaneous condensation reaction. The aldehyde group of this compound reacts with the amino group of either an amino acid/amine to form a Schiff base, yielding a yellow betaxanthin, or with the imino group of cyclo-DOPA to form a violet betanidin, the aglycone of betacyanins.[4][8] Betanidin can be further modified by glycosylation and acylation to produce a variety of stable betacyanins.[9]

Quantitative Data on Betalain Content

The concentration and relative proportions of betacyanins and betaxanthins vary significantly among different plant species and even between cultivars. This variation is a key determinant of the final color of the plant tissue. Below are tables summarizing the betalain content in two well-studied betalain-producing plants, Beta vulgaris (beetroot) and Opuntia species (prickly pear).

Table 1: Betalain Content in Beta vulgaris (Beetroot)

| Cultivar/Variety | Betacyanin Content (mg/100g DW) | Betaxanthin Content (mg/100g DW) | Reference |

| Red Beetroot | 1064.9 | Not specified | [10] |

| Red Beetroot | 323.4 (betanin) | 213.5 (dopamine-betaxanthin) | [10] |

| Beetroot Pomace | 3.8 - 36.8 (betanin) | Not specified | [10] |

| Beetroot Peels | 136.1 (mg/L extract) | 95.25 (mg/L extract) | [11] |

| Beetroot | 364.93 (mg/L) | 249.40 (mg/L) | [12] |

Table 2: Betalain Content in Opuntia Species (Prickly Pear)

| Species/Variety | Betacyanin Content (mg/100g FW) | Betaxanthin Content (mg/100g FW) | Reference |

| Opuntia ficus-indica (Red-purple) | 8.9 - 11.2 | 4.5 - 6.7 | [13] |

| Opuntia stricta | 37.24 - 49.16 | 1.2 - 1.85 | [14] |

| Opuntia ficus-indica 'Gialla' | Not specified | 16.2 (indicaxanthin) | [15] |

| Opuntia stricta | 53.5 (betanin) | 48.4 (indicaxanthin) | [15] |

Experimental Protocols

Accurate quantification and characterization of betalains are essential for research and quality control. The following are detailed protocols for the extraction, spectrophotometric quantification, and HPLC analysis of betalains.

Extraction of Betalains

This protocol describes a general method for extracting betalains from plant tissue using an ethanol-water mixture.

Materials:

-

Fresh or frozen plant material

-

Liquid nitrogen

-

Freeze-dryer (optional)

-

Centrifuge

-

Spectrophotometer

-

HPLC system

Procedure:

-

Sample Preparation: Fresh plant material is flash-frozen in liquid nitrogen and can be stored at -80°C. For long-term storage and to increase extraction efficiency, the frozen material can be lyophilized (freeze-dried) to a powder.[7]

-

Extraction:

-

Weigh a known amount of powdered or homogenized fresh tissue (e.g., 1 g).

-

Add a specific volume of the extraction solvent (e.g., 10 mL of 50% aqueous ethanol). The solid-to-solvent ratio can be optimized, with ratios from 1:10 to 1:100 being reported.[7][18]

-

For enhanced stability, the extraction solvent can be acidified to a pH of 3-5 with citric acid.[16][17]

-

The mixture can be vortexed, sonicated, or shaken for a defined period (e.g., 30 minutes to 1 hour) at a controlled temperature (e.g., 20-50°C).[11][17]

-

-

Clarification: Centrifuge the mixture (e.g., at 6,000-14,000 rpm for 10-25 minutes) to pellet the solid debris.[11][17]

-

Collection: Carefully collect the supernatant containing the extracted betalains. The extraction process can be repeated on the pellet to maximize yield.[18]

-

Storage: Store the extract in the dark at 4°C for immediate analysis or at -20°C for longer-term storage.

Spectrophotometric Quantification

This method provides a rapid estimation of the total betacyanin and betaxanthin content.

Procedure:

-

Dilute the betalain extract with a suitable buffer (e.g., McIlvaine buffer, pH 6.5) to obtain an absorbance reading within the linear range of the spectrophotometer (typically 0.2-0.8).[19]

-

Measure the absorbance of the diluted extract at three wavelengths:

-

Calculate the corrected absorbance values:

-

Acy = A538 - A600

-

Axan = A480 - A600

-

-

Calculate the concentration of betacyanins and betaxanthins using the Beer-Lambert law:

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC allows for the separation, identification, and precise quantification of individual betalain compounds.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[3][8]

-

Mobile Phase: A gradient elution is typically employed using two solvents:

-

Gradient Program (Example): A linear gradient from a low to high percentage of Solvent B over a period of 30-80 minutes. A specific example is 0-17% B over 77 minutes.[19]

-

Column Temperature: Maintained at a constant temperature, for instance, 35-45°C.[8][19]

-

Detection:

-

Quantification: Individual betalains are quantified by comparing their peak areas to those of external standards of known concentration.

Regulation of Betalain Biosynthesis

The production of betalains in plants is a tightly regulated process, influenced by developmental cues and environmental factors. Transcription factors, particularly those from the MYB (myeloblastosis) family, play a crucial role in controlling the expression of the key biosynthetic genes.[6][21]